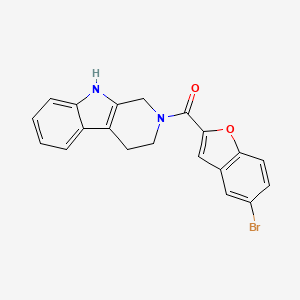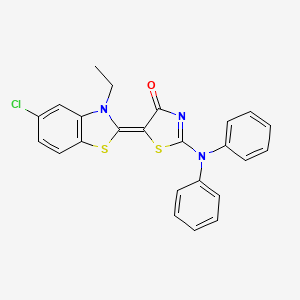![molecular formula C12H20N2O2SSi B11515331 7-hydroxy-6-[3-(trimethylsilyl)propyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11515331.png)
7-hydroxy-6-[3-(trimethylsilyl)propyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as a hydroxy group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE can be achieved through a one-pot three-component condensation reaction. This method involves the reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out under mild conditions, leading to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of the original compound
Scientific Research Applications
7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine rings, such as 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one.
Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine Derivatives: Compounds with additional pyran rings fused to the thiazolopyrimidine core.
Uniqueness
7-HYDROXY-6-[3-(TRIMETHYLSILYL)PROPYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to the presence of the hydroxy and trimethylsilyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups can enhance the compound’s ability to interact with molecular targets, making it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C12H20N2O2SSi |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
7-hydroxy-6-(3-trimethylsilylpropyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H20N2O2SSi/c1-18(2,3)8-4-5-9-10(15)13-12-14(11(9)16)6-7-17-12/h15H,4-8H2,1-3H3 |
InChI Key |
DKCRAZSRAVOQIB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC1=C(N=C2N(C1=O)CCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11515257.png)
![1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515268.png)
![Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11515272.png)
![6-(methoxymethyl)-8-methyl-12-propyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B11515273.png)
![ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11515277.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
![2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B11515286.png)
![1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B11515291.png)

![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11515299.png)
![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)

